![molecular formula C15H19N9O2 B394513 4-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1-(4-tert-butylbenzyl)-2-triazenyl]-1,2,5-oxadiazol-3-ylamine](/img/structure/B394513.png)
4-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1-(4-tert-butylbenzyl)-2-triazenyl]-1,2,5-oxadiazol-3-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[(1E)-3-(4-tert-butylbenzyl)triaz-1-ene-1,3-diyl]bis(1,2,5-oxadiazol-3-amine) is a nitrogen-rich heterocyclic compound It is characterized by its triazene bridge and oxadiazole rings, which contribute to its high energy content and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(1E)-3-(4-tert-butylbenzyl)triaz-1-ene-1,3-diyl]bis(1,2,5-oxadiazol-3-amine) involves the reaction of 3,4-diaminofurazan with a triazene bridge. The process typically includes:
Formation of the triazene bridge: This step involves the reaction of 4-tert-butylbenzylamine with nitrous acid to form the triazene intermediate.
Coupling with 3,4-diaminofurazan: The triazene intermediate is then reacted with 3,4-diaminofurazan under controlled conditions to form the final product.
The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures due to the compound’s energetic nature.
Chemical Reactions Analysis
Types of Reactions
4,4’-[(1E)-3-(4-tert-butylbenzyl)triaz-1-ene-1,3-diyl]bis(1,2,5-oxadiazol-3-amine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the triazene bridge or the oxadiazole rings.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzyl or oxadiazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4,4’-[(1E)-3-(4-tert-butylbenzyl)triaz-1-ene-1,3-diyl]bis(1,2,5-oxadiazol-3-amine) has several scientific research applications:
Chemistry: It is studied for its potential as an energetic material due to its high nitrogen content and stability.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug design and delivery.
Industry: Its energetic properties make it suitable for applications in propellants and explosives.
Mechanism of Action
The mechanism by which 4,4’-[(1E)-3-(4-tert-butylbenzyl)triaz-1-ene-1,3-diyl]bis(1,2,5-oxadiazol-3-amine) exerts its effects involves its ability to release a significant amount of energy upon decomposition. The triazene bridge and oxadiazole rings contribute to its stability and energy release. The compound interacts with molecular targets through its nitrogen-rich structure, which can form strong bonds and undergo rapid decomposition under specific conditions.
Comparison with Similar Compounds
Similar Compounds
3,4-Diaminofurazan: A precursor in the synthesis of the compound, known for its energetic properties.
1,2,5-Oxadiazole derivatives: Compounds with similar ring structures, used in various energetic materials.
Triazene derivatives: Compounds with triazene bridges, studied for their stability and energy release.
Uniqueness
4,4’-[(1E)-3-(4-tert-butylbenzyl)triaz-1-ene-1,3-diyl]bis(1,2,5-oxadiazol-3-amine) stands out due to its combination of a triazene bridge and oxadiazole rings, which provide a unique balance of stability and high energy content. Its insensitivity to external mechanical stimuli and high thermal decomposition temperature further enhance its appeal for various applications.
Properties
Molecular Formula |
C15H19N9O2 |
|---|---|
Molecular Weight |
357.37g/mol |
IUPAC Name |
3-N-[(4-amino-1,2,5-oxadiazol-3-yl)diazenyl]-3-N-[(4-tert-butylphenyl)methyl]-1,2,5-oxadiazole-3,4-diamine |
InChI |
InChI=1S/C15H19N9O2/c1-15(2,3)10-6-4-9(5-7-10)8-24(14-12(17)20-26-22-14)23-18-13-11(16)19-25-21-13/h4-7H,8H2,1-3H3,(H2,16,19)(H2,17,20) |
InChI Key |
CHLSAWROSCESQS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)CN(C2=NON=C2N)N=NC3=NON=C3N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN(C2=NON=C2N)N=NC3=NON=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


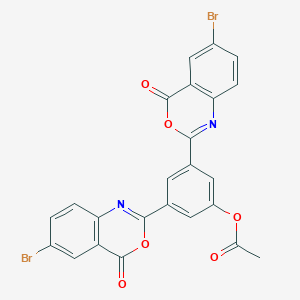
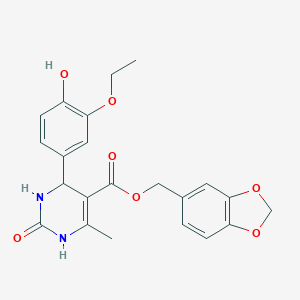
![7-amino-1-(dimethylamino)-4-methyl-2,5-dioxo-3,4-dihydro-1H-pyrrolo[3,4-b]pyridine-4a,7a(2H,5H)-dicarbonitrile](/img/structure/B394436.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide](/img/structure/B394437.png)
![2-iodo-N-[4-(2-{4-[(2-iodobenzoyl)amino]phenyl}-5-pyrimidinyl)phenyl]benzamide](/img/structure/B394439.png)
![2,3,3-Trichloroprop-2-en-1-yl 4-[(2,4-dimethoxypyrimidin-5-yl)amino]-4-oxobutanoate](/img/structure/B394440.png)
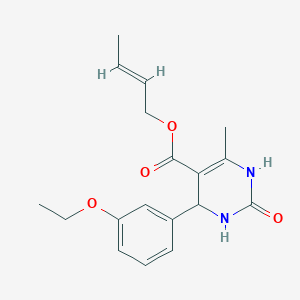
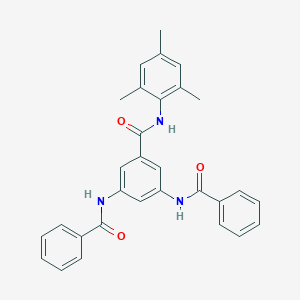
![2-(PYRIDIN-2-YLSULFANYL)-N-(4-{4-[2-(PYRIDIN-2-YLSULFANYL)ACETAMIDO]PHENOXY}PHENYL)ACETAMIDE](/img/structure/B394445.png)
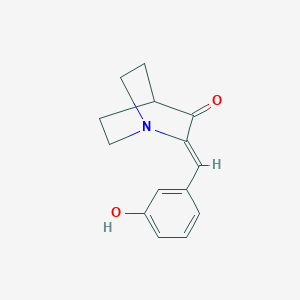
![N-[(2Z)-4-(4-METHOXYPHENYL)-3-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]PYRIDIN-2-AMINE](/img/structure/B394448.png)
![1-(9H-fluoren-2-yl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B394449.png)
![2-[2-[(2E)-2-octan-2-ylidenehydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B394451.png)
![ethyl 2-[(4-benzylpiperazin-1-yl)methyl]-6-bromo-5-methoxy-1-phenyl-1H-indole-3-carboxylate](/img/structure/B394452.png)
